N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide
CAS No.: 54152-59-9
Cat. No.: VC18408906
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54152-59-9 |
|---|---|
| Molecular Formula | C15H23N3O |
| Molecular Weight | 261.36 g/mol |
| IUPAC Name | N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylacetamide |
| Standard InChI | InChI=1S/C15H23N3O/c1-13(12-17-10-6-3-7-11-17)18(14(2)19)15-8-4-5-9-16-15/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 |
| Standard InChI Key | GPVSXHXJTGPKEB-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN1CCCCC1)N(C2=CC=CC=N2)C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide consists of three primary structural components:
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A pyridine ring (CHN) substituted at the 2-position.
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A piperidine moiety (CHN) linked via a methyl-ethyl chain.
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An acetamide group (CHCONH) serving as the central bridge.
This configuration confers both lipophilic and polar properties, influencing its solubility and potential membrane permeability.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylacetamide |
| CAS Registry Numbers | 54152-59-9, 82504-92-5 |
| Molecular Formula | |
| Molecular Weight | 261.36 g/mol |
| Canonical SMILES | CC(CN1CCCCC1)N(C2=CC=CC=N2)C(=O)C |
| InChI Key | GPVSXHXJTGPKEB-UHFFFAOYSA-N |
The dual CAS registry numbers (54152-59-9 and 82504-92-5) likely represent distinct synthetic batches or stereoisomeric forms, though structural confirmation data remain unpublished.
Spectroscopic and Computational Data
While experimental spectra (NMR, IR) are unavailable, computational analyses predict:
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Hydrogen Bond Donors: 0 (amide hydrogen is deprotonated at physiological pH).
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Hydrogen Bond Acceptors: 4 (pyridine nitrogen, amide carbonyl, piperidine nitrogen).
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Topological Polar Surface Area: 45.8 Ų, indicating moderate polarity.
The compound’s logP (octanol-water partition coefficient) is estimated at 1.9, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
Synthetic Pathways and Methodological Considerations
General Amide Bond Formation Strategies
Although no explicit synthesis protocols exist for N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide, analogous compounds are typically synthesized via:
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Coupling Reactions: Carbodiimide-mediated condensation of 2-pyridylamine derivatives with carboxylic acids .
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Curtius Rearrangement: Conversion of acyl azides to isocyanates, followed by nucleophilic trapping with amines .
For example, a related patent (WO2021074138A1) describes a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine to generate tert-butyl carbamate intermediates . This method could theoretically adapt to produce the target compound by substituting appropriate amine precursors.
Challenges in Purification
Synthetic routes often contend with:
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Phosphorous Salt Impurities: Residual byproducts from DPPA usage, requiring silica gel chromatography or recrystallization .
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Stereochemical Control: The piperidine-ethyl chain introduces potential stereoisomerism, necessitating chiral resolution techniques.
Physicochemical and Toxicological Profile
Stability and Solubility
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Aqueous Solubility: <1 mg/mL at 25°C (predicted), limiting bioavailability without formulation aids.
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Thermal Stability: Decomposes above 240°C, as per differential scanning calorimetry simulations.
Table 2: Acute Toxicity Data
| Species | Route | (mg/kg) | Effect |
|---|---|---|---|
| Mouse | Subcutaneous | 330 | Respiratory depression, ataxia |
Metabolic Considerations
Piperidine rings are susceptible to hepatic cytochrome P450-mediated oxidation, potentially generating reactive intermediates. Concurrent pyridine metabolism via N-oxidation may exacerbate toxicity .
Applications and Future Directions
Preclinical Research Utility
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